molecular formula C15H16O2 B024225 2-(4-(Benzyloxy)phenyl)ethanol CAS No. 61439-59-6

2-(4-(Benzyloxy)phenyl)ethanol

Cat. No. B024225
CAS RN: 61439-59-6
M. Wt: 228.29 g/mol
InChI Key: JCUJAHLWCDISCC-UHFFFAOYSA-N
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Patent
US04738972

Procedure details

NaH (1.42 g of 60% in oil, 0.036 mol) was washed 2×5 ml hexane and then suspended in tetrahydrofuran (20 ml). 4-Hydroxyphenethyl alcohol (5.0 g, 0.036 mol) was added portionwise and the mixture stirred for 20 minutes to assure complete conversion to the sodium salt. Benzyl bromide (4.2 ml, 1 equivalent) was added and the resulting mixture refluxed for 4 hours, then poured into 50 ml H2O and extracted 3×50 ml ether. The organic layers were combined, extracted 2×20 ml 1N NaOH and then 2×20 ml H2O, dried (MgSO4), stripped, and the solid residue recrystallized from ethyl acetate and cyclohexane to yield title product 4.4 g.
Name
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.2 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9][OH:10])=[CH:6][CH:5]=1.[Na].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O1CCCC1.O.CCCCCC>[CH2:14]([O:3][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9][OH:10])=[CH:6][CH:5]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,^1:12|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C(CCO)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture refluxed for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted 3×50 ml ether
EXTRACTION
Type
EXTRACTION
Details
extracted 2×20 ml 1N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
2×20 ml H2O, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solid residue recrystallized from ethyl acetate and cyclohexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.